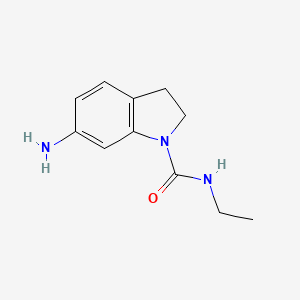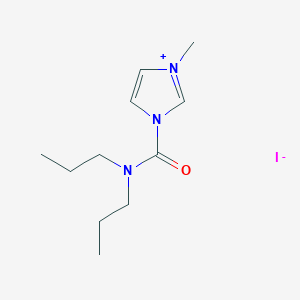
4-(3-Aminophenyl)-1lambda6-thiomorpholine-1,1-dione
Übersicht
Beschreibung
The compound is a derivative of morpholine, which is a common heterocyclic amine used in organic synthesis. The presence of the aminophenyl group suggests that it may have properties similar to aniline derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-(3-aminophenyl)benzonitrile, has been studied using Density Functional Theory . The vibrational modes of the molecule can be analyzed using this method .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the amine and the carbonyl group in this compound) would suggest that it has some degree of polarity and can participate in hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Cyclization Reactions
Research highlights the use of thiomorpholine dione derivatives in organic synthesis, particularly in cyclization reactions to create cyclic depsipeptides and other cyclic structures. One study outlines the synthesis of morpholin-2,5-diones through direct amid cyclization, demonstrating their utility in constructing complex cyclic molecules from simpler precursors (Obrecht & Heimgartner, 1987).
Medicinal Chemistry: Enzyme Inhibition and Antitumor Agents
Several studies focus on the development of compounds as potent inhibitors for specific enzymes or as potential antitumor agents. For instance, isoquinoline-1,3-(2H,4H)-diones have been identified as selective inhibitors of the cyclin-dependent kinase 4 (CDK4), presenting a novel class of potential antitumor agents (Tsou et al., 2009). Another study describes the synthesis of novel 1-(4-aminophenyl)-3-azabicyclo derivatives showing significant in vitro inhibition of human placental aromatase, highlighting their potential in the endocrine therapy of hormone-dependent tumors (Staněk et al., 1991).
Material Science: Ring-Opening Polymerization
The use of morpholine derivatives in material science, particularly in the synthesis of poly(ester amide) polymers through ring-opening polymerization, has been documented. This application is significant for creating materials with potential use in drug delivery systems, due to their biodegradable nature (Göppert et al., 2022).
Antibacterial Activity
Research into the antibacterial properties of naphthalene-1,4-dione derivatives demonstrates their potential for developing new antibacterial agents. One study provides insights into the synthesis, molecular docking, and evaluation of such derivatives, with some showing significant minimum inhibitory concentration (MIC) values against specific bacterial strains (Ravichandiran et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9-2-1-3-10(8-9)12-4-6-15(13,14)7-5-12/h1-3,8H,4-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABYCBJQCOPZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)-1lambda6-thiomorpholine-1,1-dione | |
CAS RN |
1152859-34-1 | |
| Record name | 3-(1,1-dioxothiomorpholin-4-yl)phenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)
![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)


![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)

![1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one](/img/structure/B1523091.png)


